molecular formula C24H17F2N3O2 B2595456 3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile CAS No. 317833-44-6

3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile

Cat. No.: B2595456
CAS No.: 317833-44-6
M. Wt: 417.416
InChI Key: INXUEIYPACZFLN-UHFFFAOYSA-N
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Description

3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile is a complex organic compound with a unique structure that includes a quinoxaline core, a difluorobenzoyl group, and a benzonitrile moiety

Preparation Methods

The synthesis of 3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile typically involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route may include the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the Difluorobenzoyl Group: This step involves the acylation of the quinoxaline core using 2,6-difluorobenzoyl chloride under basic conditions.

    Attachment of the Benzonitrile Moiety: The final step involves the reaction of the intermediate with a benzonitrile derivative, often using a coupling reagent such as a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile include other quinoxaline derivatives and compounds with difluorobenzoyl or benzonitrile groups. Some examples are:

    2,6-Difluorobenzonitrile: A simpler compound with similar functional groups.

    Quinoxaline-2,3-dione: A quinoxaline derivative with different substituents.

    4-(2,6-Difluorobenzoyl)-3-methylquinoxaline: A closely related compound with a similar structure.

Properties

IUPAC Name

3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O2/c1-15-23(30)28(14-17-7-4-6-16(12-17)13-27)20-10-2-3-11-21(20)29(15)24(31)22-18(25)8-5-9-19(22)26/h2-12,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXUEIYPACZFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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